molecular formula C14H21N3O2 B15065044 tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

Cat. No.: B15065044
M. Wt: 263.34 g/mol
InChI Key: ZDPMVDLKEQBBCT-UHFFFAOYSA-N
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Description

tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a dihydro-naphthyridine core

Preparation Methods

The synthesis of tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aminomethyl group: This step often involves the use of aminomethylating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 8-(aminomethyl)-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-10-7-16-8-11(6-15)12(10)9-17/h7-8H,4-6,9,15H2,1-3H3

InChI Key

ZDPMVDLKEQBBCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=CC(=C2C1)CN

Origin of Product

United States

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